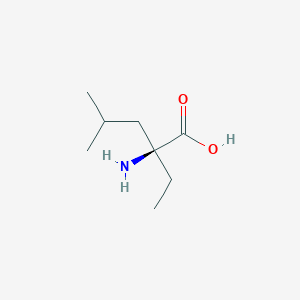![molecular formula C18H17NO2S B13946439 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid CAS No. 36782-45-3](/img/structure/B13946439.png)
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is a complex organic compound that features a benzothiazole ring fused with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid typically involves the formation of the benzothiazole ring followed by the introduction of the acetic acid group. One common method involves the reaction of 4-isopropylphenylamine with carbon disulfide and chloroacetic acid under basic conditions to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring or phenyl group.
Applications De Recherche Scientifique
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetic acid moiety can also play a role in binding to active sites or facilitating interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-isopropylphenyl acetate: This compound shares the isopropylphenyl group but lacks the benzothiazole ring.
2-[1-(4-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid: This compound has a similar acetic acid moiety but features a different heterocyclic ring.
Uniqueness
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid is unique due to the presence of both the benzothiazole ring and the acetic acid moiety
Propriétés
Numéro CAS |
36782-45-3 |
|---|---|
Formule moléculaire |
C18H17NO2S |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11(2)13-4-6-14(7-5-13)18-19-15-9-12(10-17(20)21)3-8-16(15)22-18/h3-9,11H,10H2,1-2H3,(H,20,21) |
Clé InChI |
RBULJSNVVSSVKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



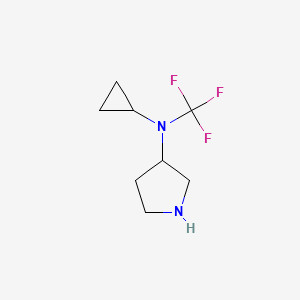


![2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13946387.png)
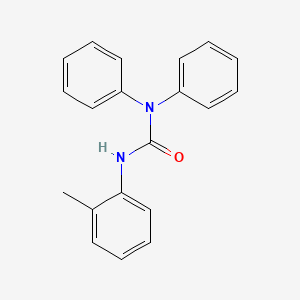
![3-(6-(Methylsulfinyl)pyrimidin-4-yl)-pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13946389.png)
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
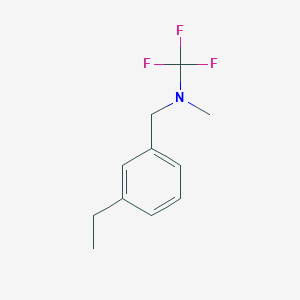
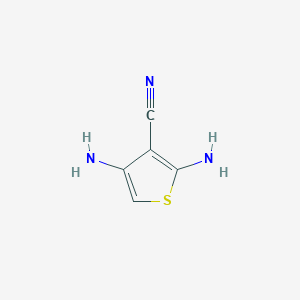

![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
